ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate

Mycobacterium tuberculosis ThyX Thymidylate synthase

Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate (CAS 1211534-10-9) is a heterocyclic small molecule (C₁₂H₁₈N₂O₂S, MW 254.35 g/mol) that integrates a 2,4-disubstituted thiazole core with a free piperidine ring and an ethyl ester at the 5-position. It is listed in authoritative chemical biology databases (ChEMBL ID CHEMBL1823493) with experimentally determined bioactivity data , and is commercially available from multiple global suppliers at ≥95% purity with full analytical characterization (NMR, HPLC, GC).

Molecular Formula C12H18N2O2S
Molecular Weight 254.35 g/mol
CAS No. 1211534-10-9
Cat. No. B1455915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate
CAS1211534-10-9
Molecular FormulaC12H18N2O2S
Molecular Weight254.35 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)C2CCNCC2)C
InChIInChI=1S/C12H18N2O2S/c1-3-16-12(15)10-8(2)14-11(17-10)9-4-6-13-7-5-9/h9,13H,3-7H2,1-2H3
InChIKeyIONSEBNIOUBPRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate (CAS 1211534-10-9): Core Scaffold Profile and Procurement-Relevant Identity


Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate (CAS 1211534-10-9) is a heterocyclic small molecule (C₁₂H₁₈N₂O₂S, MW 254.35 g/mol) that integrates a 2,4-disubstituted thiazole core with a free piperidine ring and an ethyl ester at the 5-position . It is listed in authoritative chemical biology databases (ChEMBL ID CHEMBL1823493) with experimentally determined bioactivity data [1], and is commercially available from multiple global suppliers at ≥95% purity with full analytical characterization (NMR, HPLC, GC) . The compound features a free secondary amine on the piperidine ring (pKa ~9–10), a 4-methyl substituent on the thiazole, and an ethyl ester moiety—three structural features that jointly govern its target engagement, physicochemical properties, and suitability as a synthetic intermediate.

Why In-Class Thiazole-Piperidine Analogs Cannot Substitute for Ethyl 4-Methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate in Research Programs


Within the thiazole-piperidine ester chemical space, seemingly minor structural modifications produce radical shifts in biological target preference, lipophilicity, and synthetic utility. The N-Boc-protected derivative (CAS 852180-50-8) has a logP 3.68—over 10,000-fold more lipophilic than the target compound's measured logP of −0.292 —which fundamentally alters aqueous solubility, passive membrane permeability, and assay compatibility. Equally critical, the free piperidine NH in the target compound is essential for ThyX engagement (IC₅₀ 7.4 µM), whereas thiazole-aminopiperidine hybrids with modified piperidine connectivity preferentially inhibit DNA gyrase (GyrB IC₅₀ 24 µM) with a completely different selectivity profile [1]. Substituting an analog without verifying these differential parameters risks invalidating structure-activity relationships (SAR), wasting screening resources, and generating non-reproducible data.

Quantitative Differentiation Evidence for Ethyl 4-Methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate: Head-to-Head Comparator Data


ThyX Inhibition Selectivity: Target Engagement Profile Distinct from Thiazole-Aminopiperidine GyrB Inhibitors

The target compound inhibits flavin-dependent thymidylate synthase ThyX (IC₅₀ = 7.4 µM) with >6.7-fold selectivity over classical thymidylate synthase ThyA (IC₅₀ > 50 µM), as measured in M. tuberculosis enzyme assays [1]. In contrast, the closest structurally related thiazole-piperidine literature comparator—ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate (compound 14 from Jeankumar et al. 2013)—is a Mycobacterium tuberculosis GyrB ATPase inhibitor with an IC₅₀ of 24.0 ± 2.1 µM and a whole-cell MIC of 28.44 µM [2]. The two compounds engage entirely different and non-interchangeable mycobacterial targets (ThyX vs. GyrB), making target-based selection critical for tuberculosis drug discovery programs.

Mycobacterium tuberculosis ThyX Thymidylate synthase GyrB Selectivity

Lipophilicity Differential: Measured logP −0.292 vs. N-Boc-Protected Analog logP 3.68

The target compound exhibits a measured logP of −0.292 , categorizing it as hydrophilic (suitable for aqueous buffers and physiological media). The N-Boc-protected derivative (CAS 852180-50-8, tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]tetrahydro-1(2H)-pyridinecarboxylate) has a QSPR-predicted logP of 3.68 , representing a ΔlogP of approximately 4.0 units. This translates to an estimated >10,000-fold difference in octanol-water partition coefficient, which directly impacts aqueous solubility, passive membrane permeability, and plasma protein binding. The Boc derivative cannot serve as a surrogate in any assay requiring aqueous solubility > micromolar range without organic co-solvent.

Lipophilicity logP Solubility Permeability Physicochemical properties

Salt Formation Capability: Hydrochloride Salt (CAS 3010286-93-5) Enables Enhanced Crystallinity and Aqueous Solubility

The target compound (free base, CAS 1211534-10-9) contains a basic piperidine secondary amine (pKa ~9–10) that can be protonated to form a stable hydrochloride salt (CAS 3010286-93-5, C₁₂H₁₉ClN₂O₂S, MW 290.81 g/mol) . Salt formation typically enhances aqueous solubility by 10- to 1000-fold compared to the free base form [1]. The N-Boc-protected analog (CAS 852180-50-8) lacks a basic nitrogen and cannot form an acid-addition salt without prior deprotection, limiting its formulation options. For in vivo pharmacokinetic studies requiring intravenous or oral dosing, the hydrochloride salt offers a significant practical advantage over the neutral Boc-protected form.

Salt formation Hydrochloride Crystallinity Solubility enhancement Formulation

Free Piperidine NH as a Synthetic Handle: Enables Direct Derivatization vs. Boc-Protected Scaffold Requiring Deprotection

The target compound bears a free piperidine NH group that can directly undergo N-alkylation, N-acylation, N-sulfonylation, or reductive amination without requiring a deprotection step . In contrast, the N-Boc-protected analog (CAS 852180-50-8) requires an additional deprotection step (e.g., TFA or HCl/dioxane), which adds one synthetic step, reduces overall yield (typical deprotection yields 85–95% per step), and may cause ester hydrolysis as a side reaction under acidic conditions [1]. For parallel library synthesis, the target compound thus offers a one-step advantage over the Boc-protected scaffold, saving 1–2 days of synthesis time per library plate.

Synthetic intermediate Piperidine derivatization Library synthesis Boc deprotection Medicinal chemistry

Procurement-Driven Application Scenarios for Ethyl 4-Methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate


Mycobacterium tuberculosis ThyX Inhibitor Screening and Target Validation

The compound's demonstrated ThyX inhibitory activity (IC₅₀ = 7.4 µM) with >6.7-fold selectivity over ThyA makes it suitable as a starting hit for structure-based lead optimization targeting mycobacterial thymidylate biosynthesis [1]. Unlike thiazole-aminopiperidine GyrB inhibitors (IC₅₀ = 24 µM against GyrB), this compound specifically engages the flavin-dependent thymidylate synthase pathway, which is absent in human cells and represents a potentially safer antibacterial target [2]. Research groups should procure the compound for ThyX-focused screening cascades rather than for DNA gyrase programs.

Aqueous-Compatible Biochemical Assay Development Requiring High Solubility

With a measured logP of −0.292, this compound can be formulated in aqueous buffer systems with minimal DMSO (<1%) [1]. This property makes it suitable for biophysical assays (SPR, ITC, NMR-based fragment screening) where high organic co-solvent concentrations would interfere with protein stability and binding measurements. The N-Boc analog (logP 3.68) is unsuitable for such applications [2].

Parallel Library Synthesis via Direct N-Functionalization of the Piperidine Ring

The free piperidine NH enables direct diversification through acylation, alkylation, or sulfonylation in a single synthetic step [1]. Medicinal chemistry teams building focused libraries around the 2-(piperidin-4-yl)-4-methylthiazole-5-carboxylate scaffold can avoid the additional deprotection step required for the N-Boc-protected precursor (CAS 852180-50-8), reducing synthesis cycle time and cumulative yield losses [2]. This translates to faster SAR exploration and lower consumable costs per compound synthesized.

In Vivo Pharmacokinetic Studies Using the Hydrochloride Salt Form

For in vivo efficacy or PK studies in rodent models, the hydrochloride salt (CAS 3010286-93-5) offers enhanced aqueous solubility and dissolution rate compared to the free base [1][2]. This facilitates preparation of intravenous and oral dosing solutions at therapeutically relevant concentrations without relying on complex formulation excipients. Procurement of the pre-formed salt rather than the free base may reduce formulation development time and improve dose-exposure linearity.

Quote Request

Request a Quote for ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.